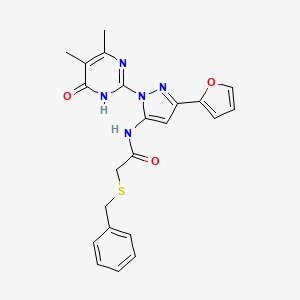![molecular formula C18H14ClN5O2 B2883992 N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide CAS No. 898438-04-5](/img/structure/B2883992.png)
N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide, also known as CTQA, is a novel compound that has gained significant attention in scientific research. This compound has shown promising results in various studies related to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, fungal and bacterial growth, and neurodegenerative diseases. This compound has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in various cancer cell lines. It has also been shown to inhibit the growth of various fungi and bacteria. This compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is its broad spectrum of therapeutic applications. This compound has been shown to exhibit activity against various cancer cell lines, fungi, and bacteria. This compound has also been shown to have potential use in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield of this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of this compound analogs with improved solubility and bioavailability should also be investigated.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. Its broad spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and neuroprotective activities, make it a promising candidate for further study. The development of more efficient synthesis methods, the study of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential use in combination with other drugs are some of the future directions for the study of this compound.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide involves the reaction of 2-chlorobenzylamine with 2-(4,5-dihydro-1H-imidazol-2-yl)acetic acid, followed by the reaction of the resulting intermediate with 5-oxo-1,2,3-triazolo[1,5-a]quinazoline-4-carboxylic acid. The final product is obtained after purification and crystallization.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c19-14-7-3-1-5-12(14)9-20-16(25)11-23-17-10-21-22-24(17)15-8-4-2-6-13(15)18(23)26/h1-8,10H,9,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOLKLJFONNOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

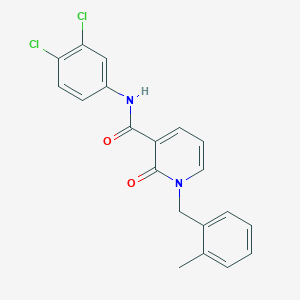
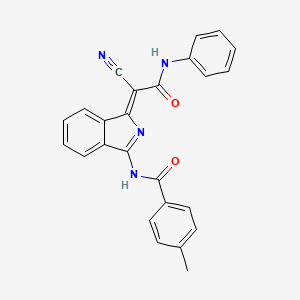
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)
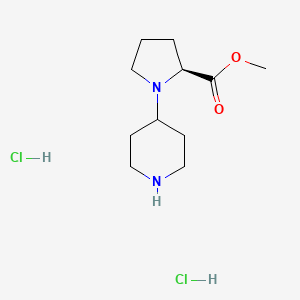
![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)

![N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester](/img/structure/B2883922.png)


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)
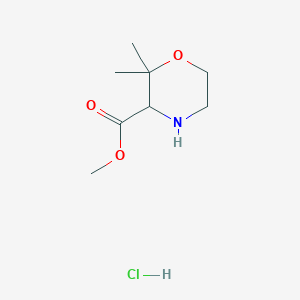
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)
